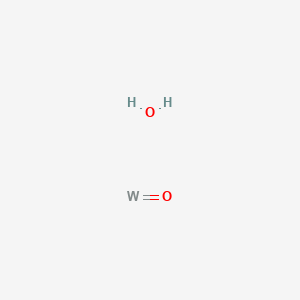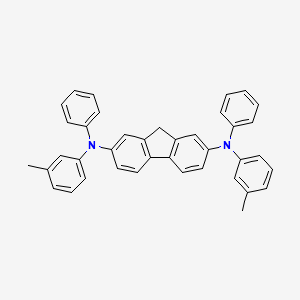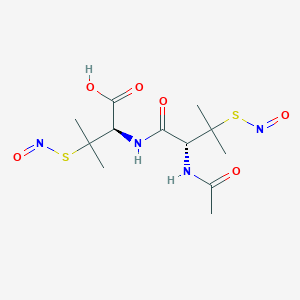
N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine is a compound known for its unique chemical structure and properties It is a derivative of valine, an essential amino acid, and contains nitrososulfanyl groups, which are known for their ability to release nitric oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine typically involves the acetylation of valine followed by the introduction of nitrososulfanyl groups. The reaction conditions often include the use of acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The nitrososulfanyl groups are introduced using nitrosating agents like sodium nitrite in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and nitrosation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The nitrososulfanyl groups can be reduced to thiols using reducing agents such as dithiothreitol.
Substitution: The compound can participate in substitution reactions where the nitrososulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine has several scientific research applications:
Chemistry: Used as a model compound to study nitrososulfanyl chemistry and nitric oxide release mechanisms.
Biology: Investigated for its role in cellular signaling and regulation due to its ability to release nitric oxide.
Medicine: Explored for its potential therapeutic applications, including as a vasodilator and in the treatment of cardiovascular diseases.
Industry: Utilized in the development of nitric oxide-releasing materials and coatings for medical devices.
Mécanisme D'action
The primary mechanism of action of N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine involves the release of nitric oxide. The nitrososulfanyl groups decompose under physiological conditions to release nitric oxide, which then activates soluble guanylyl cyclase. This activation leads to an increase in cyclic guanosine monophosphate levels, resulting in vasodilation and other physiological effects. The compound’s ability to release nitric oxide makes it a valuable tool for studying nitric oxide signaling pathways and their effects on various biological processes.
Comparaison Avec Des Composés Similaires
S-Nitroso-N-acetyl-DL-penicillamine: Another nitric oxide donor with similar properties.
S-Nitrosoglutathione: A related compound that also releases nitric oxide.
Uniqueness: N-Acetyl-3-(nitrososulfanyl)-L-valyl-3-(nitrososulfanyl)-L-valine is unique due to its specific structure, which allows for controlled and sustained release of nitric oxide. This makes it particularly useful in applications where a prolonged nitric oxide release is desired, such as in medical devices and therapeutic treatments.
Propriétés
Numéro CAS |
158945-00-7 |
|---|---|
Formule moléculaire |
C12H20N4O6S2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3-methyl-3-nitrososulfanylbutanoic acid |
InChI |
InChI=1S/C12H20N4O6S2/c1-6(17)13-7(11(2,3)23-15-21)9(18)14-8(10(19)20)12(4,5)24-16-22/h7-8H,1-5H3,(H,13,17)(H,14,18)(H,19,20)/t7-,8-/m1/s1 |
Clé InChI |
LQRZMDYUFVUEFS-HTQZYQBOSA-N |
SMILES isomérique |
CC(=O)N[C@H](C(=O)N[C@H](C(=O)O)C(C)(C)SN=O)C(C)(C)SN=O |
SMILES canonique |
CC(=O)NC(C(=O)NC(C(=O)O)C(C)(C)SN=O)C(C)(C)SN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


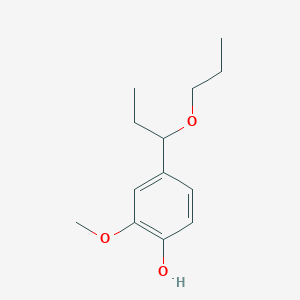
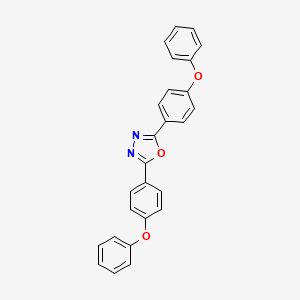
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
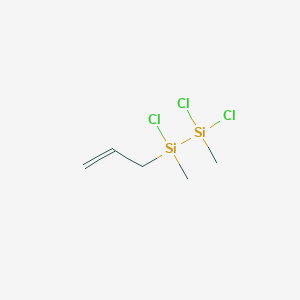
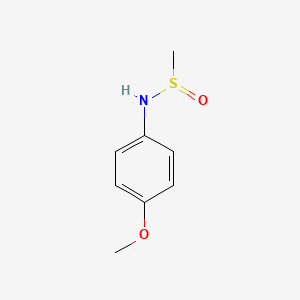
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
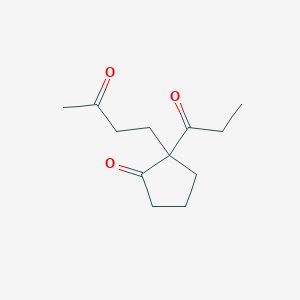
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)

